2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring:
- A pyrimidine core substituted at positions 2 (methyl), 4 (piperazine-linked thieno[3,2-d]pyrimidine), and 6 (trifluoromethyl).
- A trifluoromethyl group, which improves metabolic stability and lipophilicity, a common feature in pharmaceuticals .
This scaffold shares structural motifs with several bioactive compounds, including kinase inhibitors and antipsychotics, as detailed below.
Properties
IUPAC Name |
4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6S/c1-10-22-12(16(17,18)19)8-13(23-10)24-3-5-25(6-4-24)15-14-11(2-7-26-14)20-9-21-15/h2,7-9H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEOQTXTXLPACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
Similar compounds have been found to inhibit egfr. EGFR inhibitors, like this compound, bind to the EGFR and prevent activation of the receptor. This inhibits the downstream signaling pathways, leading to reduced cell proliferation and survival.
Biochemical Pathways
These include the MAPK, Akt, and JNK pathways, which control gene expression, cell proliferation, and survival, as well as other processes, such as differentiation, adhesion, migration, and repair.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an EGFR inhibitor, it could potentially reduce cell proliferation and survival, which could be beneficial in the treatment of certain types of cancer.
Biological Activity
The compound 2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various research studies and data.
Chemical Structure and Properties
The compound features a complex structure combining a pyrimidine core with thieno[3,2-d]pyrimidine and piperazine moieties. Its molecular formula is with a molecular weight of approximately 393.41 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its bioactivity.
Antimicrobial Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study showed that related compounds demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 128 μg/mL, depending on the specific strain tested .
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| Compound C | 32 | Mycobacterium tuberculosis |
| Compound D | 128 | Salmonella typhi |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mode of action appears to involve the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth .
Case Study: Inhibition of Tumor Growth
In a recent study, the compound was tested on NSCLC cells with HER2 mutations. Results indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 μM concentration) compared to untreated controls. This effect was attributed to the compound's ability to disrupt HER family signaling pathways, which are often overactive in cancer cells .
The biological activity of This compound is believed to be linked to its interaction with various biological targets:
- Kinase Inhibition: It is suggested that the compound acts as a kinase inhibitor, which is crucial for regulating cell division and growth.
- DNA Intercalation: Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
Toxicity and Safety Profile
Toxicity assessments have shown that while many thieno[3,2-d]pyrimidine derivatives exhibit potent bioactivity, they also need thorough evaluation regarding their safety profiles. Hemolytic assays indicated that most potent compounds were non-toxic at concentrations up to 200 μmol/L . However, further studies are necessary to establish comprehensive safety data.
Scientific Research Applications
Chemical Synthesis
The synthesis of thienopyrimidine derivatives often involves cyclization reactions between thiophene derivatives and carbonyl reactants. For instance, compounds similar to the target molecule can be synthesized through condensation reactions with formamide under controlled conditions, yielding high reaction efficiencies (76% to 97%) for specific derivatives . The introduction of trifluoromethyl groups is also significant as it enhances the pharmacological properties of the resulting compounds.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit potent anticancer activities. For example, studies have demonstrated that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The selectivity towards CDK2 over CDK1 has been confirmed through docking studies, suggesting a targeted approach in cancer therapy .
Antimicrobial Activity
Thienopyrimidine derivatives have also shown promising results as antimicrobial agents. The structural features of these compounds allow for interactions with bacterial enzymes and receptors, potentially leading to effective treatments against resistant strains .
Neurological Applications
There is emerging evidence that thienopyrimidine derivatives may play a role in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems positions them as candidates for further investigation in neuropharmacology.
Case Study: CDK Inhibition
In a study focused on developing novel CDK inhibitors, researchers synthesized various thienopyrimidine analogs and evaluated their inhibitory effects on CDK2. The most promising candidates exhibited IC50 values in the nanomolar range, indicating strong inhibitory potential against cancer cell proliferation .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of thienopyrimidine derivatives against a panel of bacterial strains, including multidrug-resistant isolates. Results showed significant inhibition zones and MIC values comparable to established antibiotics, highlighting the therapeutic potential of these compounds in infectious diseases .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of CDK2 leading to reduced cancer cell proliferation | Potent inhibitors identified with nanomolar IC50 |
| Antimicrobial | Activity against resistant bacterial strains | Significant inhibition zones observed |
| Neurological Disorders | Potential for treatment due to blood-brain barrier permeability | Further studies needed for confirmation |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and pyrimidine substituents in the target compound enable nucleophilic substitution (SNAr) at electrophilic positions.
Reactions at the Pyrimidine Ring
-
Chlorination : Thieno[3,2-d]pyrimidin-4-yl groups undergo chlorination using POCl₃ or PCl₅. For example, 4-chloro-7-methylthieno[3,2-d]pyrimidine is synthesized via reflux with POCl₃ (yield: 81–95%) .
-
Amination : Piperazine substitution occurs at the 4-position of the thieno[3,2-d]pyrimidine scaffold. Reaction conditions include heating with Hunig’s base (DIPEA) in polar aprotic solvents like NMP .
Table 1 : Key substitution reactions in analogous systems
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 2–4h | 81–95% | |
| Piperazine coupling | DIPEA, NMP, 120°C | 20–80% |
Trifluoromethyl Group Reactivity
The 6-(trifluoromethyl)pyrimidine group is chemically inert under mild conditions but participates in:
-
Hydrolysis : Under strong acidic/basic conditions (e.g., H₂SO₄/NaOH), CF₃ groups hydrolyze to COOH, though this is rare for aryl-CF₃ bonds.
-
Radical reactions : CF₃ can undergo radical coupling in the presence of UV light or initiators like AIBN .
Methyl Group Reactivity
-
Oxidation : The 2-methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (yield: ~60% in analogous pyrimidines) .
-
Halogenation : Bromination via NBS (N-bromosuccinimide) under radical conditions introduces Br at the methyl position .
Cross-Coupling Reactions
The thieno[3,2-d]pyrimidine core supports palladium-catalyzed couplings:
-
Suzuki-Miyaura : Boronic acids couple at the 2- or 6-positions of the pyrimidine ring. For example, arylboronic acids react with chloro-thienopyrimidines using Pd(PPh₃)₄/Na₂CO₃ (yield: 45–70%) .
-
Buchwald-Hartwig Amination : Secondary amines install substituents at the 4-position under Pd₂(dba)₃/Xantphos catalysis .
Reductive Alkylation and Cyclization
-
Reductive alkylation : Formaldehyde and NaBH₃CN modify piperazine N-atoms, introducing methyl groups (e.g., converting 3 to 18 in Scheme 1 of ).
-
Cyclization : Intramolecular cyclization forms fused rings (e.g., converting pyridopyrimidines to tetracyclic systems in ).
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 250°C, releasing HF from CF₃ groups .
-
Photodegradation : UV exposure induces cleavage of the thieno-pyrimidine bond, forming sulfonic acid derivatives.
Pharmacological Modifications
While not a direct reaction, structural analogs highlight reactivity-driven optimizations:
Comparison with Similar Compounds
Substituted Pyrimidines with Piperazine/Thienopyrimidine Motifs
Key Observations :
- The thieno[3,2-d]pyrimidine moiety in the target compound distinguishes it from olanzapine, which lacks fused heterocycles. This modification enhances interactions with kinase ATP-binding pockets, as seen in GDC-0941 .
- The trifluoromethyl group at position 6 improves metabolic stability compared to compounds with halogen or methoxy groups (e.g., ).
- Piperazine substitutions (e.g., sulfonyl in GDC-0941 vs. thienopyrimidine in the target) critically influence selectivity. Thienopyrimidine-piperazine may confer unique binding to specific kinase isoforms.
Thieno[3,2-d]Pyrimidine Derivatives
Key Observations :
- Positional isomerism in thienopyrimidine (e.g., [3,2-d] vs. [2,3-d]) affects electronic properties and target binding. The target compound’s [3,2-d] configuration may favor interactions with specific kinases.
- Morpholine vs. Piperazine : Morpholine in GDC-0941 and A199351 enhances solubility but reduces conformational flexibility compared to piperazine in the target compound .
Trifluoromethyl-Substituted Pyrimidines
Key Observations :
- The trifluoromethyl group is a conserved feature in the target compound and olanzapine, contributing to enhanced membrane permeability and resistance to oxidative metabolism.
Q & A
Q. What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidine core in this compound?
The thieno[3,2-d]pyrimidine scaffold can be synthesized via reductive amination and oxidation. For example, Dess-Martin periodinane (DMP) efficiently oxidizes intermediates like methanol derivatives to aldehydes (e.g., 6-formylthieno[2,3-d]pyrimidine) with yields up to 91% . Subsequent reductive amination with sodium cyanoborohydride (NaBH3CN) at pH 6 enables coupling with amines (e.g., aryl or piperazine derivatives), yielding substituted thienopyrimidines (57–87% yields) .
Q. How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyrimidinones) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR) .
- Melting point analysis : High decomposition points (>300°C) indicate thermal stability .
Q. What initial pharmacological screening approaches are recommended for this compound?
Prioritize enzyme inhibition assays (e.g., dihydrofolate reductase [DHFR], referenced in related thienopyrimidines) to evaluate mechanism-driven activity . Use cell-based viability assays (e.g., MTT) with IC₅₀ determination to assess cytotoxicity. Cross-validate with orthogonal methods like surface plasmon resonance (SPR) for binding affinity .
Advanced Research Questions
Q. How can low yields in reductive amination steps be mitigated during synthesis?
- Optimize pH : Maintain pH 6–7 to stabilize imine intermediates while avoiding borohydride decomposition .
- Alternative reducing agents : Test NaBH(OAc)₃ for sterically hindered amines.
- Solvent selection : Use dry methanol or THF to minimize side reactions. For challenging amines (e.g., 2,5-dichloroaniline), pre-form the imine intermediate before reduction .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (e.g., CYP450 assays).
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility of the trifluoromethyl group .
- Orthogonal assays : Compare enzyme inhibition (in vitro) with xenograft models (in vivo) to identify off-target effects .
Q. How does the trifluoromethyl group influence bioactivity and metabolic stability?
- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability (measure via octanol-water partition assays) .
- Metabolic stability : Evaluate resistance to oxidative degradation (e.g., cytochrome P450 assays) compared to non-CF₃ analogs .
- SAR studies : Synthesize analogs with -CH₃, -Cl, or -OCH₃ substitutions to quantify -CF₃ contributions to potency .
Q. What computational methods support target identification for this compound?
- Molecular docking : Use AutoDock Vina to model interactions with DHFR or kinase active sites .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ data .
Methodological Considerations Table
| Challenge | Solution | Key Evidence |
|---|---|---|
| Low oxidation yields | Use Dess-Martin periodinane (DMP) instead of ceric ammonium nitrate (CAN) | |
| Purification of polar analogs | Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) | |
| Detecting metabolic products | LC-MS/MS with stable isotope labeling (e.g., ¹³C-CF₃ for tracking) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
